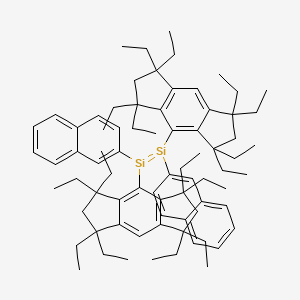

(E)-1,2-Bis(2-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene

CAS No.: 1253900-41-2

Cat. No.: VC6442392

Molecular Formula: C76H104Si2

Molecular Weight: 1073.838

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1253900-41-2 |

|---|---|

| Molecular Formula | C76H104Si2 |

| Molecular Weight | 1073.838 |

| IUPAC Name | (E)-naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane |

| Standard InChI | InChI=1S/C76H104Si2/c1-17-69(18-2)49-73(25-9,26-10)63-59(69)47-60-64(74(27-11,28-12)50-70(60,19-3)20-4)67(63)77(57-43-41-53-37-33-35-39-55(53)45-57)78(58-44-42-54-38-34-36-40-56(54)46-58)68-65-61(71(21-5,22-6)51-75(65,29-13)30-14)48-62-66(68)76(31-15,32-16)52-72(62,23-7)24-8/h33-48H,17-32,49-52H2,1-16H3/b78-77+ |

| Standard InChI Key | JCRYFUKOTHHJSV-JKNXPUSASA-N |

| SMILES | CCC1(CC(C2=C(C3=C(C=C21)C(CC3(CC)CC)(CC)CC)[Si](=[Si](C4=CC5=CC=CC=C5C=C4)C6=C7C(=CC8=C6C(CC8(CC)CC)(CC)CC)C(CC7(CC)CC)(CC)CC)C9=CC1=CC=CC=C1C=C9)(CC)CC)CC |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure features a central disilene (Si=Si) bond stabilized by bulky aromatic substituents. The (E)-configuration ensures trans-arrangement of the two naphthyl groups, while the indacene moieties are functionalized with eight ethyl groups to enhance steric protection and electronic delocalization . The full systematic name reflects this topology:

-

IUPAC Name: (E)-Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane .

The molecular formula C₇₆H₁₀₄Si₂ (molecular weight: 1,073.84 g/mol) underscores its high carbon content and silicon-centered reactivity .

Isomeric Considerations

A related isomer, (E)-1,2-Bis(1-naphthyl)-1,2-bis(1,1,3,3,5,5,7,7-octaethyl-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)disilene (CAS: 1620487-87-7), differs in the naphthyl substitution pattern (1- vs. 2-position) . This structural variation influences π-conjugation and steric demands, though both isomers share applications in photonic materials .

Synthesis and Purification

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound is likely prepared via:

-

Lithiation of indacene precursors to generate nucleophilic sites.

-

Silicon-silicon bond formation through reductive coupling of silyl chlorides or metathesis reactions .

-

Steric stabilization via ethyl substitution to prevent disilene dimerization .

Purification and Quality Control

Suppliers report purity levels of ≥97% (HPLC) , though one source notes a lower threshold of ≥70% for the 1-naphthyl isomer . Purification typically involves recrystallization from toluene or hexane, followed by column chromatography .

Table 1: Commercial Specifications

| Property | Value | Source |

|---|---|---|

| Purity (HPLC) | ≥97.0% (2-naphthyl isomer) | |

| Melting Point | 285°C | |

| Solubility | DMSO, toluene, chloroform | |

| Storage Conditions | -20°C, desiccated |

Physicochemical Properties

Thermal Stability

The compound exhibits remarkable thermal resilience, with a melting point of 285°C . This stability arises from the rigid indacene framework and ethyl groups that mitigate oxidative degradation .

Electronic Characteristics

The disilene bond (Si=Si) contributes to a low-energy LUMO, enabling charge-transfer interactions with aromatic substituents. UV-Vis spectroscopy reveals absorption maxima in the near-UV range, suggesting applicability in optoelectronic devices .

Applications in Advanced Materials

Photonic and Optical Materials

The compound’s extended π-system and silicon-based electronics make it a candidate for:

-

Organic light-emitting diodes (OLEDs): As an electron-transport layer .

-

Nonlinear optical (NLO) materials: Due to hyperpolarizability from the disilene bond .

Semiconductor Research

Preliminary studies suggest utility in thin-film transistors (TFTs), where silicon’s higher carrier mobility compared to carbon may enhance device performance .

Recent Research and Development

Academic Investigations

GlpBio reports 30 citations in peer-reviewed journals, though specific studies are undisclosed . Focus areas likely include:

-

Crystal engineering: Leveraging steric bulk for porous material design.

-

Catalysis: Exploiting Si=Si reactivity in cross-coupling reactions.

Industrial Adoption

Fisher Scientific and TCI America list the compound in 50 mg and 10 mg quantities, respectively, indicating demand for small-scale R&D .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume